molecular formula C14H18N4 B3037345 (E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile CAS No. 477866-36-7

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile

Cat. No.: B3037345
CAS No.: 477866-36-7
M. Wt: 242.32 g/mol
InChI Key: WDHNDFQDLGHKLA-MKMNVTDBSA-N
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Description

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and an amino group attached to a propenenitrile moiety. Compounds with piperazine rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Propenenitrile Moiety: The final step involves the reaction of the benzylpiperazine with acrylonitrile under basic conditions to form the this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving piperazine derivatives.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group may enhance lipophilicity, aiding in the compound’s ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile: Similar structure but with a methyl group instead of a benzyl group.

    (E)-3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile is unique due to the presence of the benzyl group, which can influence its biological activity and physicochemical properties, such as solubility and membrane permeability.

Properties

IUPAC Name

(E)-3-amino-3-(4-benzylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-7-6-14(16)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-6H,8-12,16H2/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHNDFQDLGHKLA-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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